molecular formula C16H13ClN4O3S3 B6552226 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide CAS No. 1040679-57-9

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

Cat. No.: B6552226
CAS No.: 1040679-57-9
M. Wt: 441.0 g/mol
InChI Key: QZAVENILAAMFJF-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide” has a molecular weight of 330.4 and a molecular formula of C10 H10 N4 O3 S3 . It is achiral with a logP of 0.0953, logD of 0.0953, and logSw of -1.9428 . It has 9 hydrogen bond acceptors and 4 hydrogen bond donors .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with a sulfur atom . The compound also contains an acetamide group and a 4-chlorophenyl group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 330.4 . It has a logP of 0.0953, indicating its partition coefficient between octanol and water, and a logD of 0.0953, indicating its distribution coefficient at a specific pH . The compound has a logSw of -1.9428, indicating its solubility in water .

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3S3/c17-10-3-5-11(6-4-10)20-13(22)9-26-16-19-8-12(15(18)21-16)27(23,24)14-2-1-7-25-14/h1-8H,9H2,(H,20,22)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAVENILAAMFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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